
N-methyl-4-(2-methylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(2-methylpropyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methyl group attached to the nitrogen atom and a 2-methylpropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: The preparation of N-methyl-4-(2-methylpropyl)aniline can involve a Friedel-Crafts alkylation reaction. This involves the reaction of aniline with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
N-Methylation: Another method involves the N-methylation of 4-(2-methylpropyl)aniline using methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-methyl-4-(2-methylpropyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: N-methyl-4-(2-methylpropyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model compound to study the behavior of anilines in biological systems.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-4-(2-methylpropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
N-methylaniline: Similar in structure but lacks the 2-methylpropyl group.
4-methyl-N-methylaniline: Similar but has a methyl group instead of the 2-methylpropyl group.
N-ethyl-4-(2-methylpropyl)aniline: Similar but has an ethyl group instead of the methyl group.
Uniqueness: N-methyl-4-(2-methylpropyl)aniline is unique due to the presence of both the N-methyl and 2-methylpropyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
N-methyl-4-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H17N/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
Clé InChI |
VKGFPUFQXLDVET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
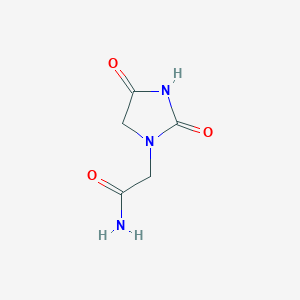
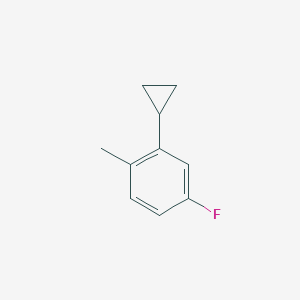
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
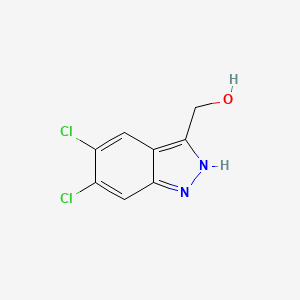

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)
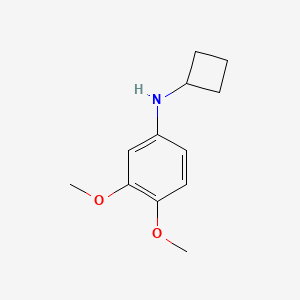
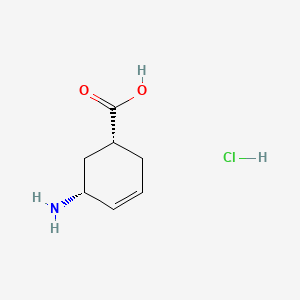

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
